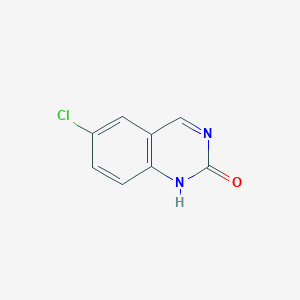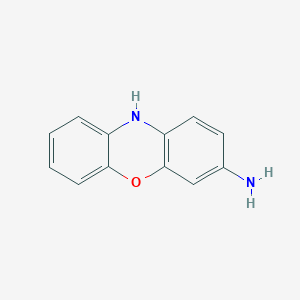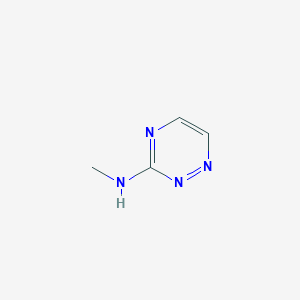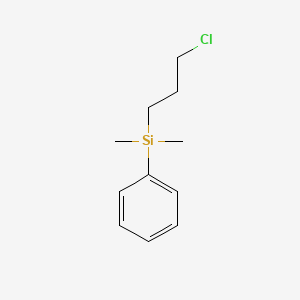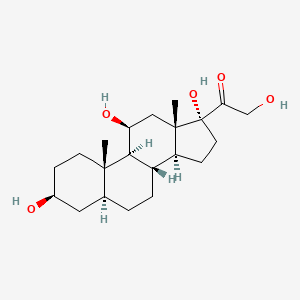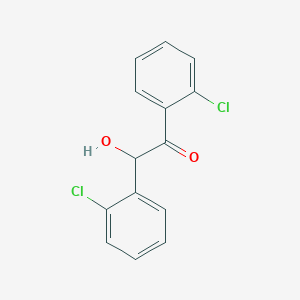
2,4-Dichlorophenyl cyanate
Overview
Description
2,4-Dichlorophenyl cyanate is an organic compound with the molecular formula C₇H₃Cl₂NO. It is a derivative of phenyl cyanate, where two chlorine atoms are substituted at the 2 and 4 positions of the phenyl ring. This compound is known for its reactivity and is used in various chemical synthesis processes.
Preparation Methods
Synthetic Routes and Reaction Conditions: 2,4-Dichlorophenyl cyanate can be synthesized through several methods. One common method involves the reaction of 2,4-dichlorophenol with cyanogen chloride in the presence of a base such as sodium hydroxide. The reaction typically proceeds as follows: [ \text{C}_6\text{H}_3\text{Cl}_2\text{OH} + \text{ClCN} \rightarrow \text{C}_6\text{H}_3\text{Cl}_2\text{OCN} + \text{HCl} ]
Industrial Production Methods: In industrial settings, the production of this compound often involves the use of phosgene (COCl₂) as a reagent. The reaction of 2,4-dichloroaniline with phosgene in the presence of a base such as pyridine yields this compound: [ \text{C}_6\text{H}_3\text{Cl}_2\text{NH}_2 + \text{COCl}_2 \rightarrow \text{C}_6\text{H}_3\text{Cl}_2\text{OCN} + 2 \text{HCl} ]
Chemical Reactions Analysis
Types of Reactions: 2,4-Dichlorophenyl cyanate undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles such as amines to form ureas.
Hydrolysis: In the presence of water, it hydrolyzes to form 2,4-dichlorophenol and carbon dioxide.
Polymerization: It can undergo polymerization reactions to form polycyanates.
Common Reagents and Conditions:
Amines: React with this compound to form substituted ureas.
Water: Hydrolyzes the cyanate group to form phenols.
Catalysts: Various catalysts can be used to facilitate polymerization reactions.
Major Products:
Substituted Ureas: Formed from reactions with amines.
2,4-Dichlorophenol: Formed from hydrolysis.
Polycyanates: Formed from polymerization reactions.
Scientific Research Applications
2,4-Dichlorophenyl cyanate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to introduce cyanate groups into molecules.
Biology: Studied for its potential effects on biological systems, including its interactions with enzymes and proteins.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceutical intermediates.
Industry: Used in the production of polymers and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2,4-dichlorophenyl cyanate involves its reactivity with nucleophiles. The cyanate group (OCN) is highly reactive and can form covalent bonds with nucleophilic sites on molecules, such as amines and hydroxyl groups. This reactivity makes it useful in various chemical synthesis processes.
Comparison with Similar Compounds
2,4-Dichlorophenyl isocyanate: Similar in structure but contains an isocyanate group (NCO) instead of a cyanate group (OCN).
2,4-Dichlorophenol: The parent compound from which 2,4-dichlorophenyl cyanate is derived.
Phenyl cyanate: The non-chlorinated analog of this compound.
Uniqueness: this compound is unique due to the presence of two chlorine atoms on the phenyl ring, which can influence its reactivity and properties compared to non-chlorinated analogs. The chlorine atoms can affect the electron density of the phenyl ring, making it more reactive in certain chemical reactions.
Properties
IUPAC Name |
(2,4-dichlorophenyl) cyanate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3Cl2NO/c8-5-1-2-7(11-4-10)6(9)3-5/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRBXNVQANQPNPP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)OC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3Cl2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60538253 | |
| Record name | 2,4-Dichlorophenyl cyanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60538253 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1601-46-3 | |
| Record name | 2,4-Dichlorophenyl cyanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60538253 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


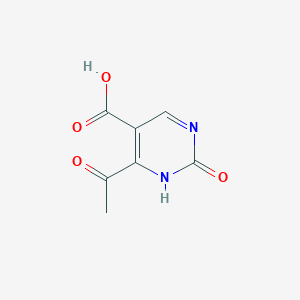
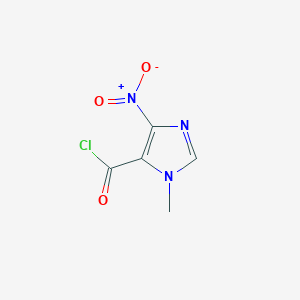
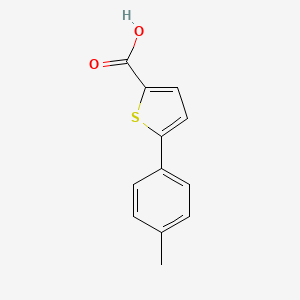
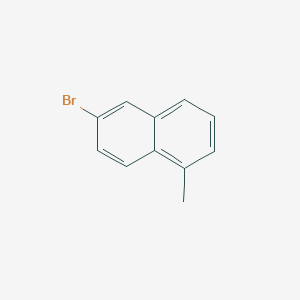
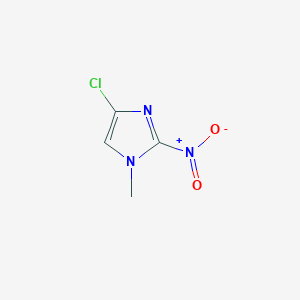
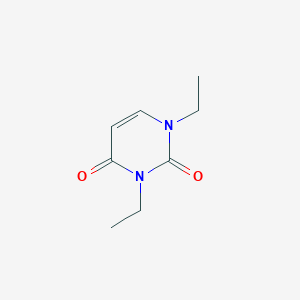

![4-chloro-1-(4-nitrophenyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B1626700.png)
